3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Thioether formation:
Pyrrolidine ring synthesis: The pyrrolidine ring can be synthesized through cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the ester group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a lead compound in drug development for various diseases.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-pyrazin-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the sulfanylmethyl group.
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid methyl ester: Has a methyl ester instead of a tert-butyl ester.
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid ethyl ester: Has an ethyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the sulfanylmethyl group and the tert-butyl ester makes 3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester unique. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C15H23N3O2S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 3-[(3-methylpyrazin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-11-13(17-7-6-16-11)21-10-12-5-8-18(9-12)14(19)20-15(2,3)4/h6-7,12H,5,8-10H2,1-4H3 |
InChI Key |
STGVKFBYLLNHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SCC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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